molecular formula C7H7N5OS B2871868 3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one

3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one

Cat. No.: B2871868
M. Wt: 209.23 g/mol
InChI Key: MQKUSFIXNVZLSY-UHFFFAOYSA-N
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Description

3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one ( 791567-84-5) is a high-purity, nitrogen and sulfur-containing heterocyclic building block offered for research and development purposes. This compound features a 1,2,4-triazin-5-one core scaffold substituted with a thiophene ring, making it a versatile precursor for synthesizing more complex fused heterocyclic systems. Its molecular formula is C7H7N5OS, with a molecular weight of 209.23 g/mol . This chemical serves as a critical intermediate in medicinal chemistry research, particularly in the construction of novel polycyclic structures like pyridazino-triazines. Such fused heterocyclic systems, derived from this diaminotriazinone backbone, are of significant interest in early-stage anticancer research and have been screened in vitro against various human cancer cell lines, including HepG2 (liver carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma) . The presence of the thiophene moiety is strategically important, as thiophene-based derivatives are extensively investigated for their diverse biological profiles, which include potential anticancer activities . Researchers utilize this compound to explore new chemical space in drug discovery. The reactive 3,4-diamino group allows for further cyclization and functionalization, enabling the creation of libraries of compounds for biological evaluation . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Researchers can handle this material according to good laboratory practices.

Properties

IUPAC Name

3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5OS/c8-7-11-10-5(6(13)12(7)9)4-2-1-3-14-4/h1-3H,9H2,(H2,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKUSFIXNVZLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(N(C2=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 791567-84-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C7H7N5OS, and it has a molecular weight of 209.23 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound features a triazine core with two amino groups and a thiophene ring, which contributes to its reactivity and biological activity. The structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC7H7N5OS
Molecular Weight209.23 g/mol
IUPAC Name3,4-diamino-6-thiophen-2-yl-1,2,4-triazin-5-one
SMILESC1=CSC(=C1)C2=NN=C(N(C2=O)N)N

Anticancer Activity

The anticancer potential of triazine compounds has been extensively documented. For instance, a series of 1,2,4-triazine derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives showed significant anti-HIV and anticancer activities in vitro . This suggests that this compound may also possess similar anticancer properties.

The mechanism through which triazine derivatives exert their biological effects often involves interactions with key enzymes or proteins within the target cells. For example, the inhibition of reverse transcriptase in HIV by triazine derivatives is a critical pathway that leads to decreased viral replication . Further research is needed to elucidate the specific mechanisms for this compound.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine compounds. Modifications in the thiophene ring or amino groups can significantly alter pharmacological profiles. For example:

  • Amino Group Positioning : The position and nature of amino substitutions can enhance binding affinity to target enzymes.
  • Thiophene Substitution : Variations in the thiophene structure may influence the compound's lipophilicity and cellular uptake.

Case Studies

Several studies have focused on related triazine compounds:

  • Inhibition Studies : A study demonstrated that modifications in the triazine structure led to enhanced inhibition of specific viral enzymes .
  • Cytotoxicity Assays : Compounds with similar structures were tested against various cancer cell lines using MTT assays to assess cell viability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazinone derivatives exhibit diverse functional properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazinone Derivatives

Compound Name Substituents Key Properties/Applications References
3,4-Diamino-6-(thiophen-2-yl)-4,5-dihydro-1,2,4-triazin-5-one - 3,4-Diamino
- Thiophen-2-yl at C6
Potential electronic applications due to thiophene’s π-conjugation; discontinued status suggests limited research progress
Metamitron (4-Amino-3-methyl-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one) - Phenyl at C6
- Methyl at C3
Herbicidal activity; widely used in agriculture for pre-emergent weed control
4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one - tert-Butyl at C6
- Thioxo (S=O) at C3
Research chemical; structural analog with enhanced steric bulk and sulfur-based reactivity
4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one hydrochloride - Methyl at C6
- Sulfanyl (SH) at C3
Anticancer activity against leukemia cells (e.g., CCRF-CEM); mild tumoricidal effects observed
Compound 33 (Diphenyl triazaphospholo-triazinone) - Phosphoramidate group
- Fluorophenyl substituents
Anti-HIV activity; demonstrates pharmacological potential in heterocyclic drug design

Key Insights

Substituent Effects on Electronic Properties: The thiophen-2-yl group in the target compound likely enhances π-conjugation and charge-transfer capabilities, similar to thiophene-containing quinoxaline derivatives used in organic photovoltaics . In contrast, Metamitron’s phenyl and methyl groups prioritize hydrophobicity and stability, favoring herbicidal applications .

Biological Activity: Amino and sulfanyl substituents (e.g., in 4-Amino-6-methyl-3-sulfanyl-triazinone hydrochloride) correlate with anticancer activity, particularly against leukemia cell lines . Phosphorus-containing analogs (e.g., Compound 33) show anti-HIV activity, highlighting the versatility of triazinone scaffolds in medicinal chemistry .

Synthetic Accessibility: Triazinones are typically synthesized via cyclization of amidrazones with α-haloesters () or Knoevenagel condensation (). The discontinued status of the target compound may reflect synthetic challenges, such as low yields in key steps (e.g., Vilsmeier–Heck reactions with 16% yields in related syntheses) .

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